N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide
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Overview
Description
N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that features a triazolopyridine moiety, a piperidine ring, and a pyrazine carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide typically involves multiple steps, including the formation of the triazolopyridine core, the piperidine ring, and the final coupling with pyrazine-2-carboxamide. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as photoluminescence.
Mechanism of Action
The mechanism of action of N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, thereby modulating cellular processes and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Known for its biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, such as anticancer and antimicrobial properties.
Uniqueness
N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C19H21N7O2 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c27-17(4-7-22-19(28)15-13-20-8-9-21-15)25-11-5-14(6-12-25)18-24-23-16-3-1-2-10-26(16)18/h1-3,8-10,13-14H,4-7,11-12H2,(H,22,28) |
InChI Key |
QKSSSVKAWVXLEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CCNC(=O)C4=NC=CN=C4 |
Origin of Product |
United States |
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